molecular formula C16H12ClN3O3S B2584600 N-(2-chlorobenzyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1286699-95-3

N-(2-chlorobenzyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2584600
CAS RN: 1286699-95-3
M. Wt: 361.8
InChI Key: PHSPPGPDYGVOPC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, also known as CTX-0294885, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound was first synthesized by scientists at Cylene Pharmaceuticals, Inc. in 2009 and has since been the subject of extensive research.

Scientific Research Applications

Novel Synthetic Methodologies

Research into the synthesis and application of oxazole derivatives has shown significant progress. An efficient modular synthesis strategy for 2,4-oxazole, a crucial structural motif in various natural products, leverages a gold-catalyzed oxidation strategy. This method involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, highlighting the importance of bidentate ligands in controlling the reactivity of α-oxo gold carbene intermediates, which are pivotal in the synthesis of oxazole derivatives (Luo et al., 2012).

Antimicrobial Applications

The antimicrobial potential of oxazole derivatives has been explored, with synthesized compounds showing significant in vitro antibacterial and antifungal activities. This research underscores the therapeutic potential of oxazole derivatives against a range of microbial pathogens (Desai, Dodiya, & Shihora, 2011).

Applications in Macrocyclic and Macrolide Synthesis

Oxazoles have been utilized as masked forms of activated carboxylic acids, facilitating the synthesis of macrocyclic lactones and other macrocyclic structures. This innovative approach leverages the mild conditions of photooxygenation, offering a high-yield method for generating reactive triamides used in further synthetic applications (Wasserman, Gambale, & Pulwer, 1981).

Solvent Effects on Biologically Active Carboxamides

The study of solvent effects on the absorption and fluorescence spectra of biologically active carboxamides provides insights into the physicochemical properties of these compounds. Understanding these properties is essential for the development of new pharmaceuticals and for improving the efficacy of existing drugs (Patil et al., 2011).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-11-5-2-1-4-10(11)8-18-14(21)12-9-23-16(19-12)20-15(22)13-6-3-7-24-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSPPGPDYGVOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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